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molecular formula C5H7ClN4 B8743230 Pyrimidine-4-carboximidamide hydrochloride

Pyrimidine-4-carboximidamide hydrochloride

Cat. No. B8743230
M. Wt: 158.59 g/mol
InChI Key: BZXVQZQFUROPDY-UHFFFAOYSA-N
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Patent
US09193707B2

Procedure details

Into a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl 2-(2-bromophenyl)-2-oxoacetate (9 g, 35.01 mmol, 1.00 equiv) in N,N-dimethylformamide (60 mL). This was followed by the addition of pyrimidine-4-carboximidamide hydrochloride (5.53 g, 45.03 mmol, 1.29 equiv) and Cs2CO3 (11.38 g, 34.93 mmol, 1.00 equiv). The mixture was stirred for 20 min. To this was added L-proline (850 mg, 7.39 mmol, 0.21 equiv) and CuI (670 mg, 3.53 mmol, 0.10 equiv). The resulting solution was stirred for 2.5 h at 95° C. The reaction mixture was cooled to room temperature. The resulting mixture was concentrated under vacuum. The residue was dissolved in 50 mL of water. The solids were filtered out. The filtrate was washed with 2×50 mL of ethyl acetate. The pH value of the aqueous layer was adjusted to 5 with hydrogen chloride (2 mol/L). The resulting mixture was concentrated under vacuum. The crude product was purified by Flash. This resulted in 0.5 g (6%) of 2-(pyrimidin-4-yl)quinazoline-4-carboxylic acid as dark brown oil. MS (ESI) m/z 253 ([M+H]+).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
11.38 g
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
670 mg
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[C:9]([O:11]CC)=[O:10].Cl.[N:16]1[CH:21]=[CH:20][C:19]([C:22](=[NH:24])[NH2:23])=[N:18][CH:17]=1.C([O-])([O-])=O.[Cs+].[Cs+].N1CCC[C@H]1C(O)=O>CN(C)C=O.[Cu]I>[N:16]1[CH:21]=[CH:20][C:19]([C:22]2[N:24]=[C:8]([C:9]([OH:11])=[O:10])[C:3]3[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=3)[N:23]=2)=[N:18][CH:17]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C(=O)OCC)=O
Step Two
Name
Quantity
5.53 g
Type
reactant
Smiles
Cl.N1=CN=C(C=C1)C(N)=N
Name
Cs2CO3
Quantity
11.38 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
850 mg
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
CuI
Quantity
670 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2.5 h at 95° C
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 mL of water
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
WASH
Type
WASH
Details
The filtrate was washed with 2×50 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by Flash
CUSTOM
Type
CUSTOM
Details
This resulted in 0.5 g (6%) of 2-(pyrimidin-4-yl)quinazoline-4-carboxylic acid as dark brown oil

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
N1=CN=C(C=C1)C1=NC2=CC=CC=C2C(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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